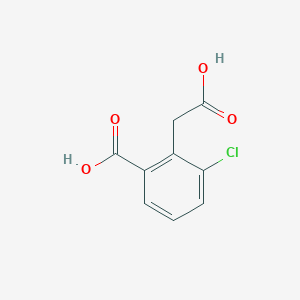

2-(Carboxymethyl)-3-chlorobenzoic acid

Overview

Description

2-(Carboxymethyl)-3-chlorobenzoic acid is a derivative of carboxymethyl cellulose (CMC), which is a product of carboxymethylation of cellulose . Carboxymethyl groups (-CH2-COOH) are bound to some of the hydroxyl groups of the glucopyranose monomers that make up the cellulose backbone .

Synthesis Analysis

The synthesis of carboxymethyl cellulose (CMC) involves an etherification process where monochloroacetic acid and sodium hydroxide are used as the solvent medium . The carboxymethyl groups (-CH2-COOH) are bonded to hydroxyl groups of the cellulose backbone during this process .Chemical Reactions Analysis

Carboxymethyl cellulose (CMC) undergoes an etherification process during its synthesis, where monochloroacetic acid and sodium hydroxide are used as the solvent medium . The carboxymethyl groups (-CH2-COOH) are bonded to hydroxyl groups of the cellulose backbone during this process .Scientific Research Applications

Biomedical Applications

Carboxymethyl chitosan, a derivative of chitosan modified by introducing carboxymethyl groups, exhibits enhanced biological and physicochemical properties compared to its parent compound. Its improved solubility, biocompatibility, and antimicrobial properties make it a promising candidate for various biomedical applications, including hydrogels for wound healing, tissue engineering scaffolds, and drug delivery systems. The modification with carboxymethyl groups significantly increases the material's applicability in neutral and alkaline environments, broadening its potential in biomedical fields (Upadhyaya, Singh, Agarwal, & Tewari, 2013).

Environmental and Industrial Applications

In the realm of environmental science, research on carboxylic acids, including derivatives of 2-(Carboxymethyl)-3-chlorobenzoic acid, has focused on their role as biorenewable chemicals. These compounds serve as precursors for various industrial chemicals and are produced fermentatively using engineered microbes. However, their potential as microbial inhibitors due to their antimicrobial properties is a significant concern, necessitating the development of robust microbial strains for industrial applications. The insights into the mechanisms of inhibition by carboxylic acids contribute to the engineering of more efficient and less susceptible microbial production systems (Jarboe, Royce, & Liu, 2013).

Material Science

In material science, the focus has been on the modification of polymers and the development of nanocomposites using carboxymethylated derivatives. These modifications aim to enhance the physical and mechanical properties of materials, making them suitable for a wide range of applications, from packaging to biomedical devices. The addition of carboxymethyl groups to polymers like chitosan improves their solubility and processability, which is crucial for developing advanced materials with specific functionalities (Inamdar, Mourya, & Tiwari, 2010).

Mechanism of Action

The mechanism of action of carboxymethyl cellulose (CMC) involves its amphiphilic nature with multi-carbon functional groups. It is often used as its sodium salt, sodium carboxymethyl cellulose . In the medical field, CMC is used as a mucolytic drug that alleviates respiratory symptoms and infections by reducing the viscosity of mucus, allowing it to be expelled .

Safety and Hazards

While specific safety and hazards information for 2-(Carboxymethyl)-3-chlorobenzoic acid is not available, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Carboxymethyl cellulose (CMC) has been extensively used in food industry, agriculture, wastewater treatment, pharmacy and medicine . It has potential uses in various fields such as in the development of safe drug delivery carriers because of their non-toxicity, good biodegradability, good biocompatibility and low immunogenicity . The thermal stability of the CMC can be increased with crosslinking agents maintaining the properties of cellulose which would extend the application of CMC in various other fields .

properties

IUPAC Name |

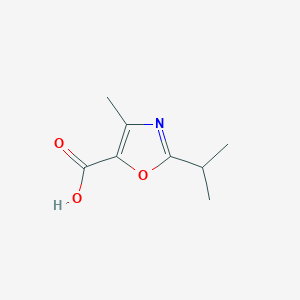

2-(carboxymethyl)-3-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4/c10-7-3-1-2-5(9(13)14)6(7)4-8(11)12/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARZEJOUACLTDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22482-74-2 | |

| Record name | 2-(carboxymethyl)-3-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1490562.png)

![2,2-Dimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B1490564.png)

![Ethyl 4-[(6-chloropyrimidin-4-yl)amino]butanoate](/img/structure/B1490571.png)

![1-[3-(Methoxymethyl)pyrrolidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1490573.png)

![N-[(4-bromophenyl)methyl]oxolan-3-amine](/img/structure/B1490575.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1,1,1-trifluoropropan-2-ol](/img/structure/B1490578.png)